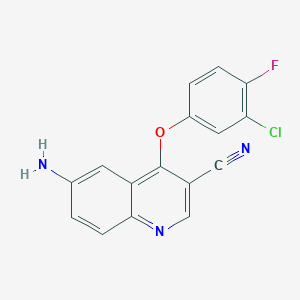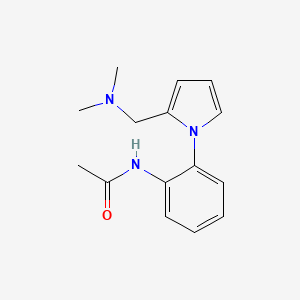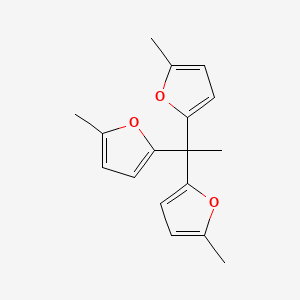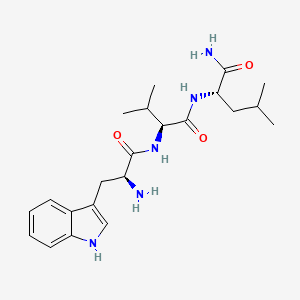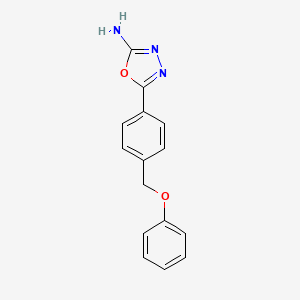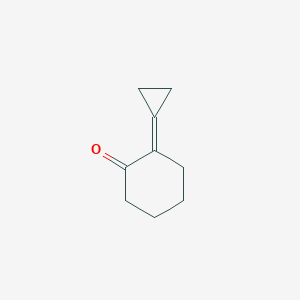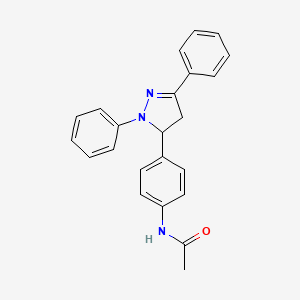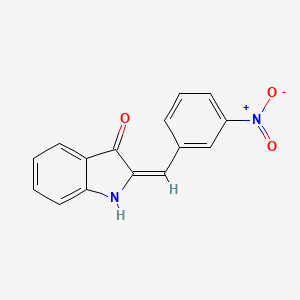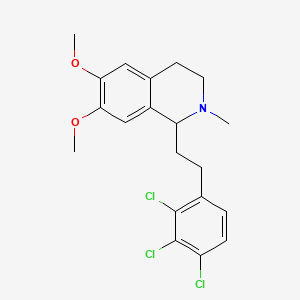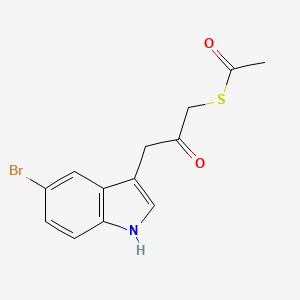
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate: is a synthetic organic compound that features a brominated indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate typically involves the reaction of 5-bromoindole with an appropriate acylating agent under controlled conditions. One common method involves the use of ethyl acetoacetate and ammonium acetate in an ethanol medium at 60°C . The reaction proceeds through a series of steps, including the formation of an intermediate indole derivative, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The brominated indole moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(5-bromo-1H-indol-3-yl)-2-hydroxypropyl ethanethioate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used as a corrosion inhibitor in industrial applications.
Mecanismo De Acción
The mechanism of action of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to modulate aryl hydrocarbon receptor (AHR) signaling, which plays a role in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific structural features, including the presence of both a brominated indole moiety and an oxopropyl ethanethioate chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
919295-76-4 |
|---|---|
Fórmula molecular |
C13H12BrNO2S |
Peso molecular |
326.21 g/mol |
Nombre IUPAC |
S-[3-(5-bromo-1H-indol-3-yl)-2-oxopropyl] ethanethioate |
InChI |
InChI=1S/C13H12BrNO2S/c1-8(16)18-7-11(17)4-9-6-15-13-3-2-10(14)5-12(9)13/h2-3,5-6,15H,4,7H2,1H3 |
Clave InChI |
IEBMBTQOVCCIKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC(=O)CC1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


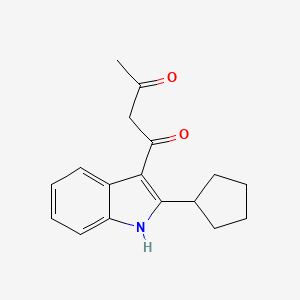
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
